3'-Fluoro-3'-deoxythymidine 5'-monophosphate
Overview
Description
3’-Fluoro-3’-deoxythymidine 5’-monophosphate is a synthetic nucleotide analog that belongs to the class of organic compounds known as pyrimidones. These compounds contain a pyrimidine ring, which bears a ketone. The molecular formula of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate is C10H14FN2O7P, and it has a molecular weight of 324.199 Da . This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate typically involves the fluorination of thymidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions, often in the presence of a base like pyridine, to facilitate the substitution of the hydroxyl group with a fluorine atom at the 3’ position .
Industrial Production Methods
Industrial production of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-3’-deoxythymidine 5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Phosphorylation: The compound can be phosphorylated to form higher-order phosphates.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Bases: Pyridine, triethylamine.
Solvents: Anhydrous dichloromethane, acetonitrile.
Major Products Formed
Substitution Products: Formation of various fluorinated nucleotides.
Phosphorylation Products: Higher-order phosphates such as diphosphates and triphosphates.
Hydrolysis Products: Dephosphorylated nucleosides.
Scientific Research Applications
3’-Fluoro-3’-deoxythymidine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
The mechanism of action of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate involves its incorporation into DNA during replication. The presence of the fluorine atom at the 3’ position disrupts the normal base-pairing and elongation process, leading to chain termination. This inhibition of DNA synthesis is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleotide analog used as an antiviral agent.
3’-Deoxy-3’-fluorouridine: A fluorinated nucleoside with similar properties.
3’-Deoxy-3’-fluorocytidine: Another fluorinated analog with potential therapeutic applications
Uniqueness
3’-Fluoro-3’-deoxythymidine 5’-monophosphate is unique due to its specific fluorination at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and efficacy compared to other nucleotide analogs, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN2O7P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCAVPJXJISBOA-XLPZGREQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN2O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25520-83-6 | |
Record name | 3'-Fluoro-3'-deoxythymidine 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025520836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Fluoro-3'-deoxythymidine 5'-monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3'-FLUORO-3'-DEOXYTHYMIDINE 5'-MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6W0IAP44B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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